molecular formula C15H20N2O4S B5717996 1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B5717996
M. Wt: 324.4 g/mol
InChI Key: JSCHSMXAVRXNTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine and its analogs involves complex chemical processes and methodologies. Studies like the work of Kumara et al. (2017) on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives provide insights into the synthesis processes of similar compounds, highlighting techniques such as single crystal X-ray diffraction studies and computational density functional theory (DFT) calculations (Kumara et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is characterized through techniques like X-ray diffraction, revealing detailed aspects of their crystalline structure. For example, the study by Kumara et al. (2017) demonstrates the chair conformation of the piperazine ring in the structures and elucidates the nature of intermolecular contacts through molecular Hirshfeld surface analysis (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives, such as the ones studied by Abate et al. (2011) and others, often focus on modifications to the piperazine moiety to adjust the compound's lipophilicity and introduce new functional groups that may affect its reactivity and binding affinity (Abate et al., 2011). These alterations can significantly impact the compound's chemical properties and its interaction with biological targets.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are essential for understanding how these compounds behave under different conditions. For instance, the crystalline structure and packing can be assessed through single crystal X-ray diffraction studies, as seen in the research by Kumara et al. (2017), providing critical data for the development of these compounds (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine derivatives, such as reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies focusing on the synthesis and characterization of these compounds, like those conducted by Abate et al. (2011), provide valuable insights into their reactivity and potential for further modification (Abate et al., 2011).

properties

IUPAC Name

cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-21-13-4-6-14(7-5-13)22(19,20)17-10-8-16(9-11-17)15(18)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCHSMXAVRXNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332505
Record name cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

CAS RN

562869-20-9
Record name cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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